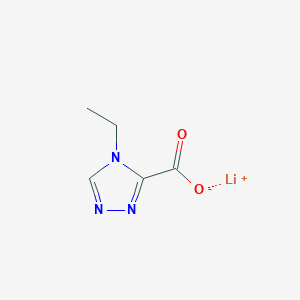

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium 4-ethyl-4H-1,2,4-triazole-3-carboxylate is a compound with the CAS Number: 2309456-63-9 . It is a powder at room temperature .

Synthesis Analysis

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This reaction proceeds in toluene under microwave conditions .Molecular Structure Analysis

The InChI Code for this compound is 1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.06 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Structural Characterization

Lithium salts, including those related to 4-ethyl-1,2,4-triazole-3-carboxylate, play a pivotal role in the synthesis and structural characterization of coordination polymers and frameworks. These materials are of interest due to their potential applications in photoluminescence, where the structural composition significantly influences their properties. For instance, the study by Li et al. (2021) demonstrates the synthesis and structural characterization of lead(II) coordinated polymers assembled from asymmetric azoles carboxylate ligands, highlighting the influence of counter anions on their photoluminescent properties Li et al., 2021.

Chemical Reactivity and Applications

Research by Nagaradja et al. (2015) explores the chemical reactivity of 1,2,3- and 1,2,4-triazoles, with applications in the synthesis of resveratrol analogues. This work demonstrates the versatility of lithium-based reagents in promoting deprotometalation-iodolysis reactions, contributing to the development of compounds with potential biological activities Nagaradja et al., 2015.

Lithium Ion Transport in Solid Electrolytes

The research on lithium ion transport by Zygadło-Monikowska et al. (2007) presents a composite polymer electrolyte containing CF3SO3Li and aluminum carboxylate, showcasing its potential for use in lithium batteries. This study contributes to the understanding of lithium ion transport mechanisms, highlighting the importance of lithium salts in enhancing the performance of solid electrolytes Zygadło-Monikowska et al., 2007.

Ionic Liquids and Conductivity

The development of ionic liquids and their conductivity properties is another area of interest. Flachard et al. (2018) synthesized a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties at room temperature. This work opens new avenues for the design of highly functional molecular and macromolecular lithium salts, which could have implications for energy storage and electrochemical applications Flachard et al., 2018.

Safety and Hazards

Mechanism of Action

Target of Action

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate, also known as AT21350, is a compound that has been synthesized for potential therapeutic applications Triazole compounds, which include at21350, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction of AT21350 with its targets could lead to changes in the function of these targets, potentially resulting in therapeutic effects.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations induced by AT21350.

Pharmacokinetics

The triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . These properties could potentially impact the bioavailability of AT21350.

Result of Action

Given the known biological activities of triazole compounds , it is plausible that AT21350 could have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.

Action Environment

Noncovalent intermolecular interactions have been found to influence the crystal packing of certain compounds , which could potentially impact the stability and efficacy of AT21350

Biochemical Analysis

Biochemical Properties

Triazoles, the family to which AT21350 belongs, are known to interact with various enzymes, proteins, and other biomolecules . They act as important pharmacophores, interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Cellular Effects

Compounds with a triazole nucleus have been found to exhibit a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole-based compounds are known to be stable to metabolism .

Properties

IUPAC Name |

lithium;4-ethyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEYTENXXCOIAB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C=NN=C1C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

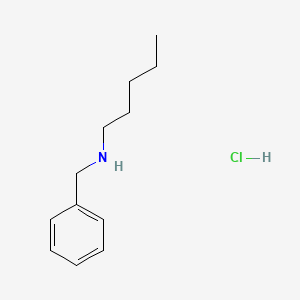

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)

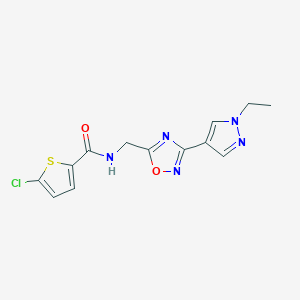

![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)

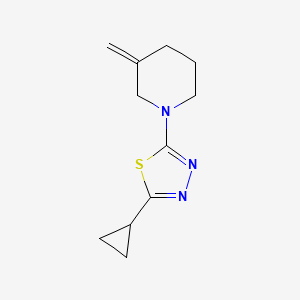

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)

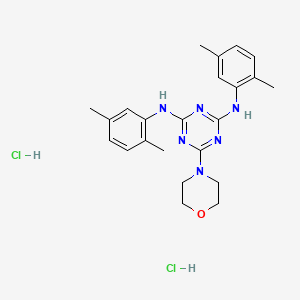

![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)